Methylene simvastatin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

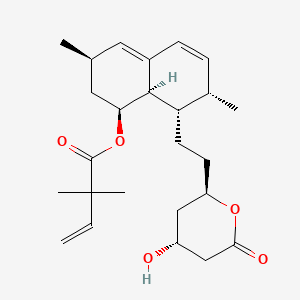

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h6-8,11,15-16,18-21,23,26H,1,9-10,12-14H2,2-5H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAXMMMKRGSDIV-HGQWONQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)C(C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246815-38-2 | |

| Record name | Methylene simvastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246815382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYLENE SIMVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HRF0VUG7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methylene Simvastatin: Chemical Structure, Properties, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylene simvastatin, identified as a significant process-related impurity and potential degradant of the blockbuster drug simvastatin, warrants a thorough understanding within the pharmaceutical sciences. This technical guide provides a comprehensive overview of this compound, covering its chemical identity, formation pathways, and physicochemical properties. Detailed methodologies for its analytical characterization, including spectroscopic and chromatographic techniques, are presented to support robust quality control and impurity profiling. While direct pharmacological data on this compound remains limited, this guide outlines the established protocols for assessing HMG-CoA reductase inhibition, providing a framework for evaluating the biological implications of this impurity. This document is intended to serve as a critical resource for researchers and professionals engaged in the development, manufacturing, and analysis of simvastatin, ensuring drug quality and patient safety.

Introduction: The Significance of this compound as a Process-Related Impurity

Simvastatin is a leading semi-synthetic statin derived from the fermentation product of Aspergillus terreus.[1] It functions as a prodrug that, upon hydrolysis to its β-hydroxy acid form, competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[2] The intricate multi-step synthesis of simvastatin from lovastatin presents several challenges, including the potential formation of various process-related impurities.[3][4] Among these, this compound has been identified as a critical impurity that requires careful monitoring and control.

This compound, also known by its pharmacopeial designation as Simvastatin EP Impurity G or Simvastatin USP Related Compound G, is characterized by the presence of an exocyclic methylene group within its hexahydronaphthalene ring system.[5][6] Its formation can occur through several mechanisms during the synthesis of simvastatin, including incomplete reduction steps, side-elimination reactions, or base-catalyzed dehydration.[5] Furthermore, forced degradation studies have shown that simvastatin can degrade under various stress conditions to form this compound, highlighting the importance of understanding its stability profile.[7][8][9]

Given the stringent regulatory requirements for impurity profiling in pharmaceutical products, a comprehensive understanding of this compound's chemical properties and analytical behavior is paramount for drug development professionals. This guide aims to provide an in-depth technical resource on this compound, from its fundamental chemical structure to the practical aspects of its analysis and potential biological relevance.

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical identity and physical properties of this compound is foundational for its effective analysis and control.

Chemical Structure and Nomenclature

The definitive chemical structure of this compound is presented below, illustrating the key difference from the parent simvastatin molecule—the exocyclic double bond.

Table 1: Chemical Identity of this compound

| Attribute | Value |

| Systematic (IUPAC) Name | [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbut-3-enoate[10] |

| Synonyms | This compound, Simvastatin EP Impurity G, Simvastatin USP Related Compound G, Simvastatin-3-en, 2"-Desethyl-2"-vinyl simvastatin[6][10] |

| CAS Number | 1449248-72-9[11] |

| Molecular Formula | C₂₅H₃₆O₅ |

| Molecular Weight | 416.55 g/mol |

Note on CAS Numbers: It is important to distinguish this compound (CAS: 1449248-72-9) from a similarly named compound, "3-Methylene simvastatin impurity" (CAS: 79902-62-8), which has a different molecular formula (C₂₆H₃₈O₅) and molecular weight (430.58 g/mol ).[12][13] This guide focuses on the former, which is the recognized pharmacopeial impurity.

Physicochemical Properties

The introduction of the methylene group can influence the physicochemical properties of the molecule, which in turn affects its chromatographic behavior and potential biological activity.

Table 2: Physicochemical Properties of this compound and Simvastatin

| Property | This compound | Simvastatin |

| Molecular Formula | C₂₅H₃₆O₅ | C₂₅H₃₈O₅ |

| Molecular Weight | 416.55 g/mol | 418.57 g/mol |

| Topological Polar Surface Area (TPSA) | 72.8 Ų (Predicted) | 72.8 Ų (Predicted) |

| logP (Predicted) | 4.5 (Predicted) | 4.7 (Predicted) |

The structural similarity between this compound and simvastatin results in comparable predicted values for TPSA and logP. However, the presence of the double bond in this compound can lead to subtle differences in polarity, which is a key factor in chromatographic separation.

Formation and Synthesis Considerations

This compound is not intentionally synthesized as an active pharmaceutical ingredient but rather emerges as a byproduct of simvastatin production and degradation. Understanding its formation is crucial for developing effective control strategies.

Formation as a Process-Related Impurity

The commercial synthesis of simvastatin typically starts from lovastatin and involves a multi-step process.[3] this compound can be generated during these steps through:

-

Incomplete Reduction: If a reduction step intended to saturate a double bond in a precursor is incomplete, it can lead to the formation of the methylene analogue.

-

Side-Elimination Reactions: The presence of certain reagents or reaction conditions can promote the elimination of a leaving group, resulting in the formation of a double bond.

-

Base-Catalyzed Dehydration: In the presence of a base, a hydroxyl group can be eliminated, leading to the formation of an unsaturated bond.[5]

The following diagram illustrates a generalized synthetic pathway for simvastatin from lovastatin and highlights the potential points where this compound could be formed.

Caption: Generalized synthetic pathway of simvastatin and potential formation routes of this compound.

Formation as a Degradation Product

Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products. Studies on simvastatin have shown that it is susceptible to degradation under various stress conditions, including acidic, basic, oxidative, and thermal stress.[7][8][9] this compound has been identified as a potential degradation product under these conditions, likely arising from dehydration of the simvastatin molecule.

Analytical Characterization

The accurate detection and quantification of this compound are critical for ensuring the quality and safety of simvastatin drug products. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary techniques for separating this compound from simvastatin and other related impurities.

Table 3: Typical Chromatographic Conditions for Simvastatin Impurity Profiling

| Parameter | Typical Conditions | Rationale |

| Column | C18 (e.g., 2.1 x 100 mm, 1.7 µm) | Provides good hydrophobic retention and separation of statins. |

| Mobile Phase A | 0.1% Formic acid in Water or Acetate/Phosphate Buffer | Controls ionization and improves peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Strong organic solvent for elution. |

| Gradient Elution | A gradient of Mobile Phase B | Enables the separation of compounds with a range of polarities. |

| Flow Rate | 0.3 - 0.6 mL/min | Optimized for column dimensions and particle size. |

| Column Temperature | 30 - 40 °C | Improves peak shape and reduces viscosity. |

| Detection | UV at ~238 nm | Wavelength of maximum absorbance for simvastatin and related compounds. |

Experimental Protocol: UHPLC Method for Simvastatin Impurity Profiling

-

Preparation of Standard and Sample Solutions:

-

Accurately weigh and dissolve reference standards of simvastatin and its impurities (including this compound) in a suitable diluent (e.g., acetonitrile/water) to prepare stock solutions.

-

Prepare working standard solutions by diluting the stock solutions to the desired concentrations.

-

Prepare sample solutions by dissolving the drug substance or crushed tablets in the diluent to a known concentration.

-

-

Chromatographic Analysis:

-

Equilibrate the UHPLC system with the initial mobile phase composition.

-

Inject the standard and sample solutions into the UHPLC system.

-

Run the gradient elution program and collect the chromatograms.

-

-

Data Analysis:

-

Identify the peaks corresponding to simvastatin and its impurities based on their retention times compared to the reference standards.

-

Quantify the impurities using an appropriate method (e.g., external standard, area normalization).

-

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

4.2.1. Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification of impurities. The high-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the impurity. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are characteristic of the molecular structure.

The fragmentation of simvastatin typically involves the loss of the ester side chain and subsequent dehydration.[14] A similar fragmentation pattern would be expected for this compound, with adjustments for the presence of the double bond.

Caption: Conceptual mass spectrometry fragmentation pathway for this compound.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are definitive techniques for the structural elucidation of organic molecules. While specific, publicly available, fully assigned NMR data for this compound is scarce, the expected spectra would show characteristic signals for the exocyclic methylene protons and carbon.

Table 4: Predicted Key NMR Signals for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~4.8 - 5.2 | Singlets or doublets | Exocyclic methylene protons (=CH₂) |

| ¹³C | ~110 - 120 | - | Exocyclic methylene carbon (=CH₂) |

| ¹³C | ~140 - 150 | - | Quaternary carbon of the double bond (>C=) |

The complete assignment of the NMR spectra would require 2D NMR techniques such as COSY, HSQC, and HMBC.[15]

4.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The FT-IR spectrum of this compound would be very similar to that of simvastatin, with the potential for a weak C=C stretching vibration in the region of 1640-1680 cm⁻¹.

Table 5: Key FT-IR Absorption Bands for Simvastatin and Expected for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3550 | O-H stretch (hydroxyl) |

| ~2960 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (ester) |

| ~1700 | C=O stretch (lactone) |

| ~1640-1680 | C=C stretch (alkene) - Expected for this compound |

Pharmacological and Toxicological Considerations

The presence of impurities in a drug product raises concerns about their potential pharmacological activity and toxicity. While there is a lack of specific published studies on the biological activity of this compound, its structural similarity to simvastatin suggests that it could potentially interact with HMG-CoA reductase.

HMG-CoA Reductase Inhibitory Activity

The primary mechanism of action of statins is the inhibition of HMG-CoA reductase.[2] It is plausible that this compound, in its hydrolyzed β-hydroxy acid form, could also exhibit inhibitory activity. However, the presence of the methylene group may alter its binding affinity to the active site of the enzyme, potentially leading to a different potency compared to simvastatin.

Experimental Protocol: In Vitro HMG-CoA Reductase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a test compound like this compound.[16][17][18]

-

Reagents and Materials:

-

Human recombinant HMG-CoA reductase

-

HMG-CoA (substrate)

-

NADPH (cofactor)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Test compound (this compound) and positive control (simvastatin acid)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compound and positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer, NADPH, and the test compound or control.

-

Initiate the reaction by adding HMG-CoA reductase and HMG-CoA.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each concentration of the test compound.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

-

Caption: Workflow for HMG-CoA reductase inhibition assay.

Pharmacokinetics and Pharmacodynamics

There is no available data on the pharmacokinetic (absorption, distribution, metabolism, excretion) or pharmacodynamic properties of this compound. Further research would be needed to understand its metabolic fate and in vivo effects.

Conclusion and Future Perspectives

This compound is a well-defined and critical impurity in the manufacturing of simvastatin. This guide has provided a comprehensive overview of its chemical structure, formation pathways, and analytical characterization. The provided experimental protocols and data serve as a valuable resource for researchers and quality control professionals.

A significant knowledge gap remains regarding the pharmacological and toxicological profile of this compound. Future research should focus on:

-

Definitive Spectroscopic Characterization: Publishing fully assigned ¹H and ¹³C NMR spectra, along with detailed MS fragmentation analysis.

-

Pharmacological Evaluation: Conducting in vitro HMG-CoA reductase inhibition assays to determine its potency relative to simvastatin.

-

In Vivo Studies: Investigating the pharmacokinetic and pharmacodynamic properties of this compound in animal models.

A deeper understanding of the biological effects of this compound will contribute to a more comprehensive risk assessment and ensure the continued safety and efficacy of simvastatin-based therapies.

References

- Belwal, C. K., & Patel, J. (2019). Synthetic Methods for Simvastatin – an Overview.

-

Veeprho. (n.d.). 3-Methylene Simvastatin Impurity | CAS 79902-62-8. Retrieved from [Link]

- Jain, D., & Basniwal, P. K. (2013). Forced degradation studies of simvastatin using microemulsion liquid chromatography.

- Stolarczyk, M., Apola, A., & Krzek, J. (2010). FORCED DEGRADATION STUDIES OF SIMVASTATIN USING MICROEMULSION LIQUID CHROMATOGRAPHY. Acta Poloniae Pharmaceutica, 67(1), 31-36.

- Sari, S., & Slemmer, A. (2021). Forced degradation study of statins: a review. Indonesian Journal of Pharmacy, 32(4), 438-453.

- Thaper, R. K., Kumar, Y., Kumar, S. M. D., Misra, S., & Khanna, J. M. (2003). A Cost-Efficient Synthesis of Simvastatin via High-Conversion Methylation of an Alkoxide Ester Enolate. Organic Process Research & Development, 7(2), 197-200.

- Reddy, P. G., Reddy, K. A., & Reddy, M. S. (2003). Process for manufacturing simvastatin and the novel intermediates. U.S.

- Sawant, S. D., & Ghante, M. R. (2014). A Validated Stability Indicating RP-HPLC Method for Simvastatin, Identification and Characterization of Forced Degradation Products of Simvastatin Using LC-ESI-MS/MS. Journal of Applied Pharmaceutical Science, 4(01), 069-077.

- de Souza, D., & de Oliveira, A. R. M. (2023). A Comprehensive Multi-Method Approach to Investigating Simvastatin Forced Degradation: Integrating in silico Evaluation with HRMS, NMR, and UV-HPLC. Journal of the Brazilian Chemical Society.

- Xie, X., Watanabe, K., Wojcicki, W. A., Wang, C. C., & Tang, Y. (2007). Efficient Synthesis of Simvastatin by Use of Whole-Cell Biocatalysis. Applied and Environmental Microbiology, 73(7), 2054–2060.

- Stokker, G. E., Hoffman, W. F., Alberts, A. W., Cragoe, E. J., Deana, A. A., Gilfillan, J. L., ... & Willard, A. K. (1986). A process for manufacturing simvastatin from lovastatin or mevinolinic acid. U.S.

- Jadhav, S. D., Bhatia, M. S., Bhatia, N. M., & Ingale, K. B. (2011). Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. Scientia Pharmaceutica, 79(3), 601–614.

- Abdel-Monem, A. R., El-Zaher, A. A., El-Enany, N., & El-Sherbiny, D. (2021). Evaluation of impurities in simvastatin drug products with the use of FT-IR spectroscopy and selected chemometric techniques. Acta Pharmaceutica, 71(4), 601-615.

- Imre, S., & Dogaru, M. (2012).

- Jain, D., & Basniwal, P. K. (2015). Simvastatin: A Review of its Impurity Profiling. Journal of Pharmaceutical and Biomedical Analysis, 107, 259-271.

- Hegazy, M. A., Hassan, W. S., & El-Sayed, H. M. (2021). FTIR spectroscopic study of two isostructural statins: Simvastatin and Lovastatin as authentic and in pharmaceuticals. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 261, 120045.

-

Assay Genie. (n.d.). HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric) (BN00816). Retrieved from [Link]

-

Creative BioMart. (n.d.). HMG-CoA Reductase Activity/Inhibitor Screening Kit. Retrieved from [Link]

- Li, J., Li, Y., & Li, G. (2015). FT-IR spectra of simvastatin, DMbCD, simvastatin/DMbCD (PM) and simvastatin/DMbCD complex.

-

Pharmaffiliates. (n.d.). Simvastatin-impurities. Retrieved from [Link]

-

Waters. (n.d.). Identification of the Impurities of Simvastatin Using Exact Mass UPLC-MS. Retrieved from [Link]

-

SynZeal. (n.d.). Simvastatin EP Impurity G | 1449248-72-9. Retrieved from [Link]

- Al-Majdoub, Z. M., Tour-Al-Farain, M., & Al-Sayyed, H. (2022). Simvastatin: In Vitro Metabolic Profiling of a Potent Competitive HMG-CoA Reductase Inhibitor. Metabolites, 12(8), 708.

- Kurbangalieva, A., Klochkov, V., & Aganov, A. (2015). Structural studies of pravastatin and simvastatin and their complexes with SDS micelles by NMR spectroscopy. Journal of Molecular Structure, 1094, 134-140.

- Wnętrzak, A., Chachaj-Brekiesz, A., & Dynarowicz-Łątka, P. (2022). Model Lipid Raft Membranes for Embedding Integral Membrane Proteins: Reconstitution of HMG-CoA Reductase and Its Inhibition by Statins. International Journal of Molecular Sciences, 23(22), 13805.

- Li, Y., Zhang, J., & Wang, Y. (2013). [The impurity profiling of simvastatin and its tablets by UPLC-MS/MS]. Yao Xue Xue Bao, 48(1), 108-114.

- Stolarczyk, M., Apola, A., & Krzek, J. (2016). Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology. Molecules, 21(11), 1489.

- Klajn, A., et al. (2021). The ¹H NMR spectra of simvastatin (A), G32B4S14gl (B), G32B2C4S12gl (C), G32B6C8gl (D), and celecoxib (E) in DMSO-d6.

- Wang, J., & Chow, D. S. L. (2007). Fragmentation study of simvastatin and lovastatin using electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(3), 489-498.

- Wang, J., & Chow, D. S. L. (2005). Identification and Analysis of simvastatin. Journal of Pharmaceutical and Biomedical Analysis, 37(4), 715-721.

-

Veeprho. (n.d.). Simvastatin EP Impurity G | CAS 1449248-72-9. Retrieved from [Link]

- Kim, D. H., et al. (2018). Figure S3. Chemical structures of Simvastatin, Pravastatin and Cy 5.5 acid were confirmed by (a, c, e) 1H-NMR and (b, d, f) 13C-NMR, respectively.

-

SCIEX. (n.d.). Identification & Confirmation of Structurally Related Degradation Products of Simvastatin. Retrieved from [Link]

- Tete, V. S., Nyoni, H., Mamba, B. B., & Msagati, T. A. M. (2017). ESI-MS spectra of simvastatin and fragments at MS2.

- Chen, Y., et al. (2015). Exploration of natural product ingredients as inhibitors of human HMG-CoA reductase through structure-based virtual screening.

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

- 1. Efficient Synthesis of Simvastatin by Use of Whole-Cell Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. naturalspublishing.com [naturalspublishing.com]

- 4. US6573392B1 - Process for manufacturing simvastatin and the novel intermediates - Google Patents [patents.google.com]

- 5. veeprho.com [veeprho.com]

- 6. Simvastatin EP Impurity G | 1449248-72-9 | SynZeal [synzeal.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. scispace.com [scispace.com]

- 10. veeprho.com [veeprho.com]

- 11. store.usp.org [store.usp.org]

- 12. biosynth.com [biosynth.com]

- 13. 3-Methylene Simvastatin Impurity | CymitQuimica [cymitquimica.com]

- 14. researchgate.net [researchgate.net]

- 15. kpfu.ru [kpfu.ru]

- 16. assaygenie.com [assaygenie.com]

- 17. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]

- 18. HMG-CoA Reductase (HMGR) Assay Kit [merckmillipore.com]

An In-depth Technical Guide to the Synthesis and Characterization of Methylene Simvastatin

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methylene simvastatin, identified as a significant process-related impurity and reference standard in the manufacturing of simvastatin, presents a unique challenge in pharmaceutical quality control.[1][2] This document provides a comprehensive technical guide on the synthesis and rigorous characterization of this compound (CAS 1449248-72-9), also known as Simvastatin EP Impurity G.[2][3] We will explore a plausible, multi-step synthetic pathway grounded in established statin chemistry, followed by an in-depth analysis of the spectroscopic and chromatographic techniques essential for its structural elucidation and purity assessment. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights required to identify, synthesize, and characterize this critical simvastatin-related compound.

Introduction: The Significance of this compound

Simvastatin is a semi-synthetic derivative of lovastatin, a fermentation product of Aspergillus terreus.[4][5] It is a potent inhibitor of HMG-CoA reductase and is widely prescribed to lower cholesterol and reduce the risk of cardiovascular disease.[6][7] The synthesis of simvastatin is a multi-step process that can generate various related substances and impurities.[4][8]

This compound is a process-related impurity that is structurally similar to the active pharmaceutical ingredient (API).[1] Its key structural feature is the replacement of the 2,2-dimethylbutyrate ester side chain of simvastatin with a 2,2-dimethylbut-3-enoate moiety, which introduces a terminal methylene group.[3][9] The presence and quantity of such impurities must be strictly controlled to ensure the safety and efficacy of the final drug product. Therefore, a thorough understanding of its synthesis and characterization is paramount for analytical method development, impurity profiling, and the establishment of reference standards.[10]

Below is a visual comparison of the chemical structures of Simvastatin and its methylene derivative.

Caption: Chemical structures of Simvastatin and this compound.

Proposed Synthesis of this compound

While specific, detailed protocols for the synthesis of this compound are not abundantly available in peer-reviewed literature, a logical synthetic route can be designed based on established methods for simvastatin synthesis.[4][6] The core strategy involves the hydrolysis of a natural precursor, protection of reactive functional groups, acylation with a custom side-chain, and final deprotection.

The causality behind this multi-step approach is rooted in the need for regioselectivity. The precursor molecule has multiple hydroxyl groups, and to ensure the new side chain is attached at the correct position (the C8 hydroxyl), other reactive sites must be temporarily blocked using protecting groups.

Synthetic Workflow Overview

The proposed pathway begins with lovastatin and proceeds through several key intermediates to yield the final product.

Caption: Proposed multi-step synthesis of this compound from Lovastatin.

Detailed Experimental Protocol

Step 1: Hydrolysis of Lovastatin to Monacolin J

-

Rationale: The first step is the saponification of the 2-methylbutyrate ester side chain from lovastatin to yield the crucial intermediate, Monacolin J (a diol lactone). This provides the free hydroxyl group necessary for subsequent acylation.[6]

-

Protocol:

-

Dissolve lovastatin in a suitable solvent mixture, such as methanol and water.

-

Add a strong base, like potassium hydroxide (5-15 equivalents), and reflux the mixture for several hours to ensure complete hydrolysis.[11]

-

After cooling, neutralize the reaction mixture with an acid (e.g., HCl) to a slightly acidic pH.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to isolate Monacolin J.

-

Confirm the identity and purity of the product using HPLC and Mass Spectrometry before proceeding.

-

Step 2: Protection of the C13 Hydroxyl Group

-

Rationale: To ensure the new acyl group is introduced specifically at the C8 position, the secondary hydroxyl group on the lactone ring must be protected. A bulky silyl ether, such as a tert-butyldimethylsilyl (TBDMS) group, is ideal for this purpose due to its stability under acylation conditions and ease of removal.[6]

-

Protocol:

-

Dissolve the Monacolin J intermediate in an anhydrous aprotic solvent like dimethylformamide (DMF).

-

Add imidazole, followed by the dropwise addition of tert-butyldimethylsilyl chloride (TBDMSCl).

-

Stir the reaction at ambient temperature until completion, monitoring by Thin Layer Chromatography (TLC) or HPLC.

-

Upon completion, quench the reaction with water and extract the protected intermediate. Purify using column chromatography.

-

Step 3: Acylation with 2,2-dimethylbut-3-enoyl chloride

-

Rationale: This is the key step where the methylene-containing side chain is introduced. The protected Monacolin J is acylated using a custom-synthesized acyl chloride in the presence of a base catalyst.

-

Protocol:

-

Dissolve the protected Monacolin J in an anhydrous solvent like pyridine, which also acts as a catalyst and acid scavenger.

-

Cool the solution in an ice bath.

-

Slowly add 2,2-dimethylbut-3-enoyl chloride (which can be synthesized from the corresponding carboxylic acid using oxalyl chloride or thionyl chloride).

-

Allow the reaction to proceed until the starting material is consumed.

-

Work up the reaction by adding water and extracting the acylated product into an organic solvent.

-

Step 4: Deprotection to Yield this compound

-

Rationale: The final step involves the selective removal of the TBDMS protecting group to reveal the free hydroxyl group on the lactone ring, yielding the final product.

-

Protocol:

-

Dissolve the crude acylated product from the previous step in a solvent such as tetrahydrofuran (THF).

-

Add a fluoride source, such as tetrabutylammonium fluoride (TBAF), which selectively cleaves the silicon-oxygen bond.

-

Stir until the reaction is complete.

-

Purify the final product, this compound, using column chromatography or preparative HPLC to achieve high purity suitable for a reference standard.

-

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of chromatographic and spectroscopic techniques provides a self-validating system of analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound compared to its parent compound is presented below.

| Property | Simvastatin | This compound | Reference(s) |

| CAS Number | 79902-63-9 | 1449248-72-9 | [9][10][12] |

| Molecular Formula | C₂₅H₃₈O₅ | C₂₅H₃₆O₅ | [7][9][10][12] |

| Molecular Weight | 418.57 g/mol | 416.55 g/mol | [10][12] |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and provides structural information through fragmentation analysis.

-

Expected Ionization: In electrospray ionization (ESI) positive mode, this compound is expected to form a protonated molecule [M+H]⁺ at m/z 417.2, as well as adducts with sodium [M+Na]⁺ at m/z 439.2 and potassium [M+K]⁺ at m/z 455.2.[5][13]

-

Fragmentation Pattern (MS/MS): Tandem mass spectrometry (MS/MS) of the parent ion (m/z 417.2) would show characteristic fragmentation patterns. A primary loss would be the elimination of the 2,2-dimethylbut-3-enoate side chain (112 Da). Subsequent fragmentation would involve dehydration and dissociation of the lactone moiety, similar to the fragmentation pathways observed for simvastatin.[14] This allows for the precise structural confirmation of the side chain and the core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

-

¹H NMR: The most telling signals for this compound will be those from the newly introduced vinyl group on the side chain. These typically appear in the δ 4.9-5.8 ppm region of the spectrum. The absence of the ethyl group protons seen in simvastatin and the appearance of these distinct vinyl proton signals provide conclusive evidence of the structural modification.

-

¹³C NMR: The carbon spectrum will show two new signals in the olefinic region (typically δ 110-145 ppm) corresponding to the C=CH₂ group, confirming the presence of the methylene moiety.[15]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Expected Absorptions:

-

~3400 cm⁻¹: Broad peak corresponding to the O-H stretch of the secondary alcohol on the lactone ring.

-

~1730 cm⁻¹: Strong C=O stretching from the ester and lactone carbonyl groups.

-

~1640 cm⁻¹: C=C stretching from the terminal methylene group and the hexahydronaphthalene ring.

-

~910 cm⁻¹: Out-of-plane bending for the =CH₂ group.

-

Chromatographic Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for its quantification in bulk drug samples.[16][17][18]

RP-HPLC Method

A stability-indicating reverse-phase HPLC (RP-HPLC) method is required to separate this compound from the API, other impurities, and degradation products.[8][19]

| Parameter | Typical Condition | Rationale |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides good hydrophobic retention and separation for statins.[8] |

| Mobile Phase | Gradient elution with Acetonitrile and an aqueous buffer (e.g., phosphate buffer at acidic pH). | A gradient is often necessary to resolve closely eluting impurities with different polarities.[19] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC.[8][20] |

| Detection | UV at ~238 nm | This is the wavelength of maximum absorbance for the chromophore in the statin core structure.[19] |

| Column Temp. | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |

Characterization Workflow

The logical flow of characterization ensures a comprehensive and validated assessment of the synthesized compound.

Caption: Logical workflow for the comprehensive characterization of this compound.

Conclusion

This compound is a critical compound in the quality control of simvastatin manufacturing. This guide has outlined a robust, scientifically-grounded approach to its synthesis and characterization. By leveraging established principles of statin chemistry, a plausible synthetic pathway from lovastatin has been detailed, emphasizing the causal logic behind each experimental step. Furthermore, a multi-faceted characterization strategy employing MS, NMR, IR, and HPLC provides a self-validating framework to confirm the molecule's identity and purity. The methodologies and insights presented herein serve as a valuable resource for analytical and process chemists in the pharmaceutical industry, enabling better control and understanding of simvastatin-related impurities.

References

-

Xie, X., & Tang, Y. (2007). Efficient Synthesis of Simvastatin by Use of Whole-Cell Biocatalysis. Applied and Environmental Microbiology, 73(7), 2054–2060. [Link]

-

Aura, A.-M., et al. (2011). Chemical structure of simvastatin. ResearchGate. [Link]

-

Wikipedia contributors. (n.d.). Wittig reaction. Wikipedia. [Link]

-

LibreTexts. (2020). 20.4: The Wittig reaction. Chemistry LibreTexts. [Link]

-

Jadhav, S. B., & Singhal, R. S. (2019). Synthetic Methods for Simvastatin – an Overview. Natural Sciences Publishing. [Link]

-

National Center for Biotechnology Information. (n.d.). Simvastatin. PubChem. [Link]

-

National Institute of Standards and Technology. (n.d.). Simvastatin. NIST WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). .Simvastatin. PubChem. [Link]

-

Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Chemistry Steps. [Link]

-

Kumar, A., et al. (2021). Critical analysis of analytical techniques developed for statins in biological fluids, environmental and fermentation samples. Critical Reviews in Analytical Chemistry. [Link]

-

Kumar, A., et al. (2024). Critical analysis of analytical techniques developed for statins in biological fluids, environmental and fermentation samples. Taylor & Francis Online. [Link]

-

Xie, X., & Tang, Y. (2007). Efficient Synthesis of Simvastatin by Use of Whole-Cell Biocatalysis. ResearchGate. [Link]

- Reddy, G. K., et al. (2003). Process for manufacturing simvastatin and the novel intermediates.

-

Das, A., et al. (2022). Simvastatin: In Vitro Metabolic Profiling of a Potent Competitive HMG-CoA Reductase Inhibitor. MDPI. [Link]

-

Kokilambigai, K. S., et al. (2017). Critical Review on the Analytical Techniques for the Determination of the Oldest Statin-Atorvastatin-in Bulk, Pharmaceutical Formulations and Biological Fluids. PubMed. [Link]

-

Wang, Y., et al. (2004). Fragmentation study of simvastatin and lovastatin using electrospray ionization tandem mass spectrometry. ResearchGate. [Link]

-

Sharma, S., et al. (2019). Various analytical methods for analysis of atorvastatin: A review. ResearchGate. [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). Analytical Techniques for Atorvastatin: Advances in Chromatography, Spectroscopy, and Hyphenated Methods. ijpsonline.com. [Link]

- Lee, J., et al. (2009). Process for the preparation of simvastatin.

-

Pissurlenkar, R. R. S., et al. (n.d.). Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. ijpsonline.com. [Link]

-

SCIEX. (n.d.). Identification & Confirmation of Structurally Related Degradation Products of Simvastatin. SCIEX. [Link]

-

FooDB. (2011). Showing Compound Simvastatin (FDB023580). FooDB. [Link]

-

Veeprho. (n.d.). 3-Methylene Simvastatin Impurity. Veeprho. [Link]

-

Organic Chemistry Data. (n.d.). Carbonyl Chemistry :: Methylenation with Phosphorus Ylids - Wittig Reaction. organic-chemistry.org. [Link]

-

Paszkowska, E., et al. (2025). Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application. PLOS ONE. [Link]

-

Paszkowska, E., et al. (2025). Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application. PubMed. [Link]

-

Potrzebowski, M. J., et al. (2022). Enantiotropy of Simvastatin as a Result of Weakened Interactions in the Crystal Lattice: Entropy-Driven Double Transitions and the Transient Modulated Phase as Seen by Solid-State NMR Spectroscopy. MDPI. [Link]

-

Veeprho. (n.d.). Simvastatin EP Impurity G. Veeprho. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link]

-

Pissurlenkar, R. R. S., et al. (2012). Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. ResearchGate. [Link]

-

SynZeal. (n.d.). Simvastatin EP Impurity G. SynZeal. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). A Stability-Indicating RP-LC method for the Determination of Related Substances in Simvastatin. jocpr.com. [Link]

-

Marinho, F. D. M., et al. (2014). Development and Validation of a RP-HPLC Method for Simvastatin Capsules. ResearchGate. [Link]

-

TSI Journals. (2012). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ANALYSIS OF SIMVASTATIN IN PURE AND PHARMACEUTICAL FORMULATIONS. tsijournals.com. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. veeprho.com [veeprho.com]

- 3. Simvastatin EP Impurity G | 1449248-72-9 | SynZeal [synzeal.com]

- 4. Efficient Synthesis of Simvastatin by Use of Whole-Cell Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. naturalspublishing.com [naturalspublishing.com]

- 7. Simvastatin | C25H38O5 | CID 54454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. store.usp.org [store.usp.org]

- 10. This compound USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 11. US7528265B2 - Process for the preparation of simvastatin - Google Patents [patents.google.com]

- 12. Simvastatin [webbook.nist.gov]

- 13. sciex.com [sciex.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. tandfonline.com [tandfonline.com]

- 17. jddtonline.info [jddtonline.info]

- 18. researchgate.net [researchgate.net]

- 19. jocpr.com [jocpr.com]

- 20. tsijournals.com [tsijournals.com]

An In-depth Technical Guide to the Formation of Methylene Simvastatin During Simvastatin Synthesis

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: Navigating the Nuances of Impurity Formation in Statin Synthesis

In the intricate landscape of pharmaceutical synthesis, the pursuit of purity is paramount. The efficacy and safety of a drug substance are inextricably linked to the control of impurities that may arise during its manufacture. Simvastatin, a widely prescribed medication for the management of hypercholesterolemia, is no exception. Its semi-synthetic production from lovastatin, while well-established, presents a series of chemical challenges, one of which is the formation of the process-related impurity, methylene simvastatin.

This technical guide provides a comprehensive exploration of the formation of this compound, also known as Simvastatin EP Impurity G. As a senior application scientist, my goal is to move beyond a mere recitation of facts and delve into the causality behind the chemical transformations that lead to this impurity. By understanding the "why," researchers and drug development professionals can better devise strategies to control its formation, ensuring the quality and safety of the final drug product. This document is structured to provide a logical progression from the foundational chemistry of simvastatin synthesis to the practical aspects of detection and control of this compound. We will explore the mechanistic underpinnings of its formation, pinpoint the critical steps in the manufacturing process, and provide actionable protocols for its analysis.

The Genesis of Simvastatin: A Journey from Lovastatin

Simvastatin is a semi-synthetic derivative of lovastatin, a naturally occurring compound produced by the fungus Aspergillus terreus. The key structural difference between the two molecules is an additional methyl group on the ester side chain of simvastatin. This seemingly minor modification significantly enhances its potency as an HMG-CoA reductase inhibitor.[1] The synthesis of simvastatin from lovastatin is a multi-step process that has been the subject of extensive research and patent literature.[2][3] A common and illustrative synthetic pathway involves the following key transformations:

-

Amidation of Lovastatin: The lactone ring of lovastatin is opened by reaction with a primary or secondary amine (e.g., n-butylamine or pyrrolidine) to form a stable amide intermediate. This step protects the hydroxyl and carboxylic acid functionalities of the opened lactone ring without the need for costly silylating agents.[4][5]

-

α-Alkylation of the Ester Side Chain: This is the crucial step where the additional methyl group is introduced. It involves the use of a strong, non-nucleophilic base to deprotonate the α-carbon of the ester side chain, creating a reactive enolate. This enolate then undergoes nucleophilic attack on a methylating agent, typically methyl iodide.[4][6]

-

Hydrolysis and Lactonization: The amide is then hydrolyzed to yield the dihydroxy acid of simvastatin. Subsequent lactonization, often achieved by heating in a suitable solvent, closes the ring to form the final simvastatin molecule.[5]

The following diagram illustrates a representative synthetic workflow from lovastatin to simvastatin, highlighting the critical α-alkylation step.

The Unwanted Detour: Unraveling the Formation of this compound

This compound is characterized by an exocyclic double bond on the ester side chain, a structural deviation from the parent molecule.[7][8] Its formation is intimately linked to the α-alkylation step of the synthesis, where strong bases are employed.

The Mechanistic Culprit: A Base-Induced β-Elimination Reaction

The primary mechanism for the formation of this compound is a base-induced β-elimination reaction, specifically an E1cB (Elimination Unimolecular conjugate Base) mechanism.[1][3][9] This type of reaction is favored under basic conditions when the substrate has a relatively acidic proton and a poor leaving group. In the context of simvastatin synthesis, the intermediate formed after the methylation step can undergo this elimination.

Here's a step-by-step breakdown of the proposed E1cB mechanism:

-

Proton Abstraction: A strong base, such as the lithium pyrrolidide used in the alkylation step, abstracts an acidic proton from the newly introduced methyl group on the ester side chain. This forms a carbanion intermediate.

-

Leaving Group Departure: The resulting carbanion is stabilized by resonance. The lone pair of electrons on the carbanion then initiates the elimination of a hydride ion (H⁻) from the adjacent carbon, leading to the formation of the exocyclic methylene double bond.

The following diagram illustrates this proposed E1cB mechanism:

Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a complete visual representation.

Factors Influencing the Formation of this compound

The propensity for this compound formation is influenced by several key reaction parameters:

-

Base Strength and Concentration: The use of very strong bases, such as lithium pyrrolidide or other metal amides, is a primary driver for this side reaction.[4][5] Higher concentrations of the base can increase the rate of both the desired methylation and the undesired elimination.

-

Temperature: The α-alkylation step is typically carried out at very low temperatures (-75 to -30 °C) to control the reactivity of the strong base and minimize side reactions.[6] Deviations to higher temperatures can significantly increase the formation of this compound and other impurities.

-

Reaction Time: Prolonged exposure of the methylated intermediate to the strong base can also increase the likelihood of the elimination reaction occurring.

While patents often allude to the control of impurities by optimizing these parameters, specific quantitative data correlating these conditions with the yield of this compound is not extensively published in the public domain. This underscores the importance of in-process controls and robust analytical monitoring during process development and manufacturing.

Detection and Quantification: An Analytical Toolkit

The reliable detection and quantification of this compound are crucial for ensuring the quality of the final drug product. High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for this purpose.

A Validated RP-HPLC Method for Impurity Profiling

A robust Reverse-Phase HPLC (RP-HPLC) method with UV detection is typically employed for the routine analysis of simvastatin and its impurities. The following protocol is a representative example based on established methodologies.[10][11]

Experimental Protocol: RP-HPLC for Simvastatin and this compound

-

Chromatographic System:

-

HPLC system equipped with a UV detector.

-

Data acquisition and processing software.

-

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v) containing 0.1% orthophosphoric acid. The mobile phase should be filtered and degassed.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 237 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

-

-

Standard and Sample Preparation:

-

Standard Solution: Prepare a standard solution of simvastatin and a certified reference standard of this compound in the mobile phase at a known concentration.

-

Sample Solution: Dissolve an accurately weighed amount of the simvastatin sample in the mobile phase to achieve a known concentration.

-

-

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peaks based on their retention times compared to the standards.

-

Quantify the amount of this compound in the sample using the peak area and the concentration of the standard.

-

Data Presentation: Representative Chromatographic Parameters

| Compound | Typical Retention Time (min) |

| This compound | ~5.5 |

| Simvastatin | ~9.0 |

Note: Retention times are approximate and can vary depending on the specific column and chromatographic conditions used.

For confirmation of the impurity's identity, especially during method development and forced degradation studies, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an invaluable tool. It provides molecular weight and fragmentation data that can unequivocally identify this compound.

Strategies for Control: Minimizing the Unwanted Detour

The control of this compound formation is a critical aspect of the simvastatin manufacturing process. A multi-faceted approach that combines process optimization and robust analytical monitoring is essential.

Process Optimization

-

Careful Selection and Control of Base: While a strong base is necessary for the α-alkylation, its choice and the precise control of its stoichiometry are critical. Using the minimum effective amount of the base can help to minimize the competing elimination reaction.

-

Strict Temperature Control: Maintaining the reaction at the specified low temperature is paramount. Any temperature excursions can lead to a significant increase in impurity formation.

-

Reaction Time Monitoring: In-process controls to monitor the progress of the methylation reaction can help to determine the optimal reaction time and prevent prolonged exposure of the product to the strong base.

-

pH Control During Work-up: Careful control of pH during the quenching and work-up steps is also important to prevent further side reactions.[7]

Purification Strategies

Crystallization is a key step in the purification of the final simvastatin product. The solubility differences between simvastatin and its impurities, including this compound, can be exploited to effectively remove them during the crystallization process.[10]

Impact on Drug Quality and Safety

The presence of impurities in a drug substance can have significant implications for its quality, safety, and efficacy. While there is a lack of extensive public data on the specific toxicological profile of this compound, regulatory agencies such as the FDA and EMA have stringent guidelines for the control of impurities in drug products.[12][13][14]

The general principle is that any impurity present above a certain threshold must be identified, and if present at higher levels, its safety must be qualified through toxicological studies. The presence of this compound, even at low levels, can impact the overall purity of the drug substance and may potentially affect its stability. Therefore, its control to within acceptable limits is a regulatory requirement.

Conclusion: A Commitment to Purity

The formation of this compound during the synthesis of simvastatin is a well-understood, yet challenging, aspect of the manufacturing process. Its genesis lies in a base-induced β-elimination reaction that competes with the desired α-alkylation step. Through a deep understanding of the reaction mechanism and the factors that influence it, coupled with robust analytical methodologies, the formation of this impurity can be effectively controlled.

For researchers and drug development professionals, the journey to a pure and safe drug product is one of continuous vigilance and scientific rigor. The insights provided in this guide are intended to serve as a valuable resource in navigating the complexities of simvastatin synthesis and in upholding the highest standards of pharmaceutical quality.

References

-

Jadhav, S. D., Bhatia, M. S., Bhatia, N. M., Choudhari, P. B., & Ingale, K. B. (2011). Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. Scientia Pharmaceutica, 79(3), 601–614. [Link]

- Kumar, P. (2003). Process for manufacturing simvastatin and the novel intermediates. U.S. Patent No. 6,573,392 B1. Washington, DC: U.S.

- Askin, D., & Volante, R. P. (1997). Process for producing simvastatin. European Patent No. EP 1284264 A1.

-

Belwal, C. K., & Patel, J. (2019). Synthetic Methods for Simvastatin – an Overview. Natural Sciences, 11(1), 22-33. [Link]

- Thaper, R. K., Kumar, Y., & Khanna, J. M. (1998). Process for manufacturing simvastatin from lovastatin or mevinolinic acid. U.S. Patent No. 5,763,646. Washington, DC: U.S.

- Merck & Co., Inc. (1998). Process to manufacture simvastatin and intermediates. European Patent No. EP1087958B1.

-

Wikipedia. (2023). E1cB-elimination reaction. [Link]

-

LibreTexts Chemistry. (2022). 9.11: The E1 and E1cB Reactions. [Link]

-

Master Organic Chemistry. (2020). E1cB – Elimination (Unimolecular) Conjugate Base. [Link]

-

OpenOChem Learn. (n.d.). E1cB: The Conjugate Base Elimination Pathway. [Link]

-

Desired, R. B., Sowjanya, G. N., Kumari, C. T. L., Hariteja, S. S., Gopaiah, K., Yehoshuva, P., & Brahmam, S. (2012). Development and Validation of RP-HPLC Method for Quantitative Analysis of Simvastatin in Pure and Pharmaceutical Formulations. International Journal of Chemical Sciences, 10(3), 1583-1590. [Link]

-

Adidala, R. R. (n.d.). Development and Validation of RP-HPLC Method for Simvastatin using Lovastatin as Internal Standard. Semantic Scholar. [Link]

-

Marinho, F. D. M., & de Oliveira, M. A. L. (2013). Development and Validation of a RP-HPLC Method for Simvastatin Capsules. Current Pharmaceutical Analysis, 9(1), 53-61. [Link]

-

U.S. Food and Drug Administration. (2012). Important safety label changes to cholesterol-lowering statin drugs. [Link]

-

Carl ROTH. (2023). Safety Data Sheet: Simvastatin. [Link]

-

Veeprho. (n.d.). 3-Methylene Simvastatin Impurity | CAS 79902-62-8. [Link]

-

Organon. (2019). Simvastatin Formulation. [Link]

-

U.S. Food and Drug Administration. (2005). ANDAs: Impurities in Drug Products. [Link]

-

U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. [Link]

-

U.S. Food and Drug Administration. (2006). Guidance for Industry Q3B(R2) Impurities in New Drug Products. [Link]

-

European Medicines Agency. (n.d.). Quality: impurities. [Link]

-

National Lipid Association. (2012). FDA Changes Label on Statin Drugs. [Link]

-

European Medicines Agency. (2017). Guideline on clinical investigation of medicinal products in the treatment of lipid disorders. [Link]

-

European Medicines Agency. (n.d.). Clinical investigation of medicinal products in the treatment of lipid disorders - Scientific guideline. [Link]

-

LibreTexts Chemistry. (2022). 21.6: Chemistry of Esters. [Link]

-

Master Organic Chemistry. (2012). Introduction to Elimination Reactions: The Key Pattern. [Link]

-

Course Hero. (n.d.). Elimination Reactions (Unit I). [Link]

-

YouTube. (2015). Beta Keto esters - Alkylating Ketones in NaOEt. [Link]

-

American Heart Association. (2016). Recommendations for Management of Clinically Significant Drug-Drug Interactions With Statins and Select Agents Used in Patients With Cardiovascular Disease: A Scientific Statement From the American Heart Association. [Link]

Sources

- 1. E1cB-elimination reaction - Wikipedia [en.wikipedia.org]

- 2. naturalspublishing.com [naturalspublishing.com]

- 3. 11.10 The E1 and E1cB Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. US6573392B1 - Process for manufacturing simvastatin and the novel intermediates - Google Patents [patents.google.com]

- 5. US5763646A - Process for manufacturing simvastatin from lovastatin or mevinolinic acid - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. 3-Methylene Simvastatin Impurity | CymitQuimica [cymitquimica.com]

- 8. veeprho.com [veeprho.com]

- 9. E1cB: The Conjugate Base Elimination Pathway | OpenOChem Learn [learn.openochem.org]

- 10. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tsijournals.com [tsijournals.com]

- 12. fda.gov [fda.gov]

- 13. fda.gov [fda.gov]

- 14. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]

An In-depth Technical Guide to the Degradation Pathways of Simvastatin Leading to the Formation of Methylene Simvastatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simvastatin, a widely prescribed lipid-lowering agent, is susceptible to various degradation pathways that can impact its purity, potency, and safety. This in-depth technical guide provides a comprehensive overview of the chemical instabilities of simvastatin, with a particular focus on the formation of the process-related and degradation impurity, Methylene simvastatin. We will explore the primary degradation mechanisms—hydrolysis and oxidation—and elucidate the specific pathways that lead to the generation of this compound. This guide will also detail the analytical methodologies for impurity detection and characterization, and present robust experimental protocols for forced degradation studies, in accordance with ICH guidelines. Visual diagrams of degradation pathways and experimental workflows are provided to enhance understanding.

Introduction: The Chemical Landscape of Simvastatin and Its Instabilities

Simvastatin is a pro-drug, a lactone, which is hydrolyzed in vivo to its active β-hydroxy acid form. This active metabolite is a potent inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. The chemical structure of simvastatin, with its ester and lactone functionalities, presents inherent stability challenges.[1][2] Understanding the degradation profile of simvastatin is a critical aspect of drug development, formulation, and quality control.[3][4][5]

Forced degradation studies, conducted under more severe conditions than accelerated stability testing, are essential for identifying potential degradation products and elucidating degradation pathways.[1][4] These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure the development of stable drug formulations and validated stability-indicating analytical methods.[6]

Primary Degradation Pathways of Simvastatin

Simvastatin is susceptible to several degradation pathways, primarily hydrolysis, oxidation, and to a lesser extent, photolysis and thermal degradation.[1]

Hydrolytic Degradation

The most significant degradation pathway for simvastatin is hydrolysis. The lactone ring is susceptible to opening under both acidic and alkaline conditions, as well as in the presence of moisture and heat, to form the active β-hydroxy acid (simvastatin acid).[1][3] While this is the intended conversion in vivo, its uncontrolled formation in a drug product constitutes degradation.

-

Acid and Base Catalyzed Hydrolysis: The rate of hydrolysis is pH-dependent, being significantly faster at alkaline pH.[1] Under acidic conditions, in addition to hydrolysis, the formation of other degradation products can occur.[1]

Oxidative Degradation

Simvastatin is also prone to oxidation, which can lead to a variety of degradation products. The hexahydronaphthalene ring system is a potential site for oxidation.[6] Oxidative stress, often simulated using hydrogen peroxide in forced degradation studies, can generate impurities that may impact the drug's efficacy and safety.

The Formation of this compound: A Dual Pathway Impurity

This compound, chemically known as [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2,3-trimethylbut-3-enoate, is a known impurity of simvastatin.[7] Its formation is unique in that it can arise from two distinct routes: as a process-related impurity during synthesis and as a degradation product.[7]

Process-Related Formation during Synthesis

The synthesis of simvastatin often involves multiple steps where side reactions can lead to the formation of impurities.[3][8][9] this compound can be generated through:

-

Incomplete Reduction or Side-Elimination Steps: During the chemical synthesis of simvastatin, specific reaction steps may be prone to incomplete reactions or side-elimination reactions, leading to the formation of the exocyclic methylene group.[7]

Degradation Pathway: Base-Catalyzed Dehydration

This compound can also be formed as a degradation product under specific stress conditions. The primary mechanism for its formation via degradation is:

-

Base-Catalyzed Dehydration: Under forced degradation conditions, particularly in the presence of a base, simvastatin can undergo a dehydration reaction, resulting in the formation of the methylene group.[7]

The following diagram illustrates the potential pathways leading to the formation of this compound.

Figure 1: Dual formation pathways of this compound.

Analytical Approaches for Impurity Profiling

Robust analytical methods are crucial for the detection, identification, and quantification of simvastatin and its impurities, including this compound.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary techniques used for separating simvastatin from its degradation products.[5][6]

-

Methodology: A typical method involves a C18 reversed-phase column with a mobile phase consisting of an acetonitrile and buffer solution gradient.[6] Detection is commonly performed using a UV detector at a wavelength of around 238 nm.[5]

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for the structural characterization and confirmation of impurities.[5] It provides accurate mass data, which aids in determining the elemental composition of the degradation products.

Experimental Protocol: Forced Degradation Studies for Simvastatin

This section provides a detailed, step-by-step methodology for conducting forced degradation studies on simvastatin, designed to intentionally degrade the drug substance to identify potential degradation products like this compound. This protocol is based on ICH Q1A(R2) guidelines.[6]

Materials and Reagents

-

Simvastatin reference standard

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Phosphate buffer

Sample Preparation

-

Prepare a stock solution of simvastatin in methanol or a suitable solvent at a concentration of 1 mg/mL.

Stress Conditions

5.3.1. Acid Hydrolysis

-

To 1 mL of the simvastatin stock solution, add 1 mL of 0.1 N HCl.

-

Incubate the solution at 60°C for 2 hours.

-

Neutralize the solution with an equivalent amount of 0.1 N NaOH.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

5.3.2. Base Hydrolysis

-

To 1 mL of the simvastatin stock solution, add 1 mL of 0.1 N NaOH.

-

Incubate the solution at 60°C for 1 hour.

-

Neutralize the solution with an equivalent amount of 0.1 N HCl.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

5.3.3. Oxidative Degradation

-

To 1 mL of the simvastatin stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature for 24 hours.

-

Dilute to a final concentration of 100 µg/mL with the mobile phase.

5.3.4. Thermal Degradation

-

Place the solid simvastatin powder in a hot air oven at 80°C for 24 hours.

-

Dissolve the stressed powder in the mobile phase to achieve a final concentration of 100 µg/mL.

5.3.5. Photolytic Degradation

-

Expose the solid simvastatin powder to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.

-

Dissolve the stressed powder in the mobile phase to achieve a final concentration of 100 µg/mL.

Analytical Method

-

Instrument: HPLC or UHPLC system with a UV/PDA detector.

-

Column: C18, 4.6 x 250 mm, 5 µm.

-

Mobile Phase: Gradient elution with a mixture of acetonitrile and phosphate buffer (pH 4.0).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 238 nm.

-

Injection Volume: 10 µL.

Figure 2: Experimental workflow for forced degradation studies.

Summary of Key Degradation Products

The following table summarizes the major degradation products of simvastatin observed under various stress conditions.

| Stress Condition | Major Degradation Product(s) |

| Acid Hydrolysis | Simvastatin Hydroxy Acid, other minor degradants |

| Base Hydrolysis | Simvastatin Hydroxy Acid, this compound |

| Oxidation | Various oxidized derivatives |

| Thermal | Minor degradation products |

| Photolysis | Minor degradation products |

Conclusion and Recommendations

The chemical stability of simvastatin is a critical factor that must be thoroughly evaluated throughout the drug development lifecycle. This guide has provided a detailed examination of the primary degradation pathways of simvastatin, with a specific focus on the formation of this compound. This impurity can arise from both synthetic side reactions and as a degradation product, particularly under basic conditions.

For researchers and drug development professionals, a comprehensive understanding of these degradation pathways is paramount for:

-

Developing robust and stable formulations: By understanding the conditions that lead to degradation, formulators can select appropriate excipients and packaging to minimize impurity formation.

-

Establishing meaningful specifications: Knowledge of potential impurities allows for the setting of appropriate acceptance criteria for the drug substance and product.

-

Validating stability-indicating analytical methods: The forced degradation studies outlined in this guide are essential for demonstrating that analytical methods can effectively separate and quantify all potential degradation products.

It is recommended that comprehensive forced degradation studies be conducted early in the development process to proactively identify and mitigate potential stability issues. The use of hyphenated techniques such as LC-MS is crucial for the definitive identification of unknown impurities.

References

-

Veeprho. (n.d.). 3-Methylene Simvastatin Impurity | CAS 79902-62-8. Retrieved from [Link]

- Jadhav, S. D., Bhatia, M. S., Bhatia, N. M., Choudhari, P. B., & Ingale, K. B. (2011). Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. Scientia Pharmaceutica, 79(3), 601–614.

- Jadhav, S. D., Bhatia, M. S., Bhatia, N. M., Choudhari, P. B., & Ingale, K. B. (2011). Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities.

- BHATIA, M. S., JADHAV, S. D., BHATIA, N. M., CHOUDHARI, P. B., & INGALE, K. B. (2011). Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities. Scientia Pharmaceutica, 79(3), 601-614.

- Malenović, A., Ivanović, D., Medenica, M., & Jančić, B. (2010). Forced degradation studies of simvastatin using microemulsion liquid chromatography. Journal of the Serbian Chemical Society, 75(2), 181-190.

- Sopyan, I., Fudholi, A., Muchtaridi, M., & Sari, P. (2018). Forced degradation study of statins: a review. International Journal of Applied Pharmaceutics, 10(6), 1-8.

-

SCIEX. (n.d.). Identification & Confirmation of Structurally Related Degradation Products of Simvastatin. Retrieved from [Link]

- Janićijević, J., Cvetković, T., & Stajić, A. (2017). Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology. Journal of Chemistry, 2017, 1-11.

- Zhang, L., Wang, Y., & Li, Y. (2012). Degradation of Simvastatin in Tablets Caused by Coating. Chinese Pharmaceutical Journal, 47(12), 996-999.

-

SynZeal. (n.d.). Simvastatin EP Impurity G | 1449248-72-9. Retrieved from [Link]

- de Cássia Nunes, R., de Paula, M., & de Oliveira, A. R. M. (2021). A Comprehensive Multi-Method Approach to Investigating Simvastatin Forced Degradation: Integrating in silico Evaluation with HRMS, NMR, and UV-HPLC. Journal of the Brazilian Chemical Society, 32(9), 1835-1846.

- An overview of synthetic methods for simvastatin. (2019). Journal of Pharmacy and Applied Chemistry, 5(1), 23-30.

- Sambasivam, G., Sridharan, M., & Achary, P. R. (2003). U.S. Patent No. 6,573,392. Washington, DC: U.S.

- Sopyan, I., Fudholi, A., Muchtaridi, M., & Sari, P. (2018). Forced degradation study of statins: A review.

-

Pharmaffiliates. (n.d.). Simvastatin - Impurity G. Retrieved from [Link]

- Zhang, W. (2008).

Sources

- 1. scispace.com [scispace.com]

- 2. scielo.br [scielo.br]

- 3. Synthesis, Characterization and Quantification of Simvastatin Metabolites and Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sciex.com [sciex.com]

- 6. Comprehensive Assessment of Degradation Behavior of Simvastatin by UHPLC/MS Method, Employing Experimental Design Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. veeprho.com [veeprho.com]

- 8. naturalspublishing.com [naturalspublishing.com]

- 9. US6573392B1 - Process for manufacturing simvastatin and the novel intermediates - Google Patents [patents.google.com]

Executive Summary: Simvastatin, a leading HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia. The intricate semi-synthetic process to produce simvastatin from its natural precursor, lovastatin, can inadvertently generate process-related impurities. Among these, Methylene Simvastatin has been identified as a critical impurity that requires rigorous monitoring and control. This guide provides an in-depth analysis of this compound, detailing its chemical identity, formation pathways, and the analytical methodologies essential for its detection and quantification. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights, offering robust protocols and control strategies for researchers, quality control analysts, and drug development professionals dedicated to ensuring the purity, safety, and efficacy of simvastatin.

The Imperative of Impurity Profiling in Simvastatin Synthesis

Simvastatin is a powerful therapeutic agent, but its efficacy and safety are intrinsically linked to its purity.[1][] The synthesis of active pharmaceutical ingredients (APIs) is a complex process where side reactions can lead to the formation of impurities. Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), mandate strict control over these impurities.[3] Impurities present at levels above 0.1% must be identified, quantified, and qualified through toxicological studies to ensure they pose no risk to patient safety.[3]

These impurities can be broadly categorized as:

-

Process-Related Impurities: By-products, intermediates, or reagents that persist from the manufacturing process.[4]

-

Degradation Products: Compounds formed by the chemical breakdown of the API over time due to factors like light, heat, or humidity.[1]

-

Related Substances: Structurally similar compounds to the API.[1]

This compound is a notable impurity as it can be formed both during the synthesis of simvastatin and as a degradation product, making its control a critical aspect of the drug's entire lifecycle.[5]

Profile of an Impurity: this compound

This compound is characterized by the presence of an exocyclic methylene group on the butenoate side chain, a structural deviation from the parent simvastatin molecule. This seemingly minor alteration can significantly impact the molecule's chemical properties and potentially its biological activity.

| Property | Details | Reference |

| IUPAC Name | [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbut-3-enoate | |

| Synonym | Simvastatin Impurity G | [6][7] |

| CAS Number | 1449248-72-9 | [][8] |

| Molecular Formula | C₂₅H₃₆O₅ | [9][10] |

| Molecular Weight | 416.55 g/mol | [10] |

Unraveling the Formation Pathways

Understanding the genesis of this compound is fundamental to its control. It primarily emerges from two distinct pathways: side reactions during synthesis and chemical degradation.

Process-Related Formation during Synthesis

Simvastatin is commercially produced via the semi-synthesis from lovastatin, a fermentation product.[11][12] A key transformation is the conversion of lovastatin's 2-methylbutyrate side chain to simvastatin's 2,2-dimethylbutyrate side chain.[11] This is often achieved through a methylation process that involves the use of a strong base to form an enolate, followed by reaction with a methylating agent like methyl iodide.[13][14]

The formation of this compound is hypothesized to occur via a competing elimination reaction (E2 mechanism) under the strong basic conditions required for methylation. Instead of abstracting a proton from the desired carbon to form the enolate for methylation, the base may abstract a proton from a neighboring methyl group, leading to the elimination of a leaving group and the formation of the exocyclic double bond.

Formation via Degradation